Lonicerin
Overview
Description
Lonicerin (LCR) is a bioactive compound found in plants of the Lonicera japonica species and other honeysuckle plants . It exhibits anti-inflammatory and antioxidant activities . It has been found to alleviate ulcerative colitis by enhancing autophagy .
Molecular Structure Analysis
Lonicerin has a molecular formula of C27H30O15 and a molecular weight of 594.52 . The exact molecular structure is not provided in the papers retrieved.
Physical And Chemical Properties Analysis
Lonicerin has a molecular formula of C27H30O15 and a molecular weight of 594.52 . It is a solid substance that is soluble in DMSO .
Scientific Research Applications
Anti-Virulence Against Pseudomonas Aeruginosa
Lonicerin, derived from the Shuanghuanglian formula (SF), has been identified as an effective compound against Pseudomonas aeruginosa virulence. It significantly reduces alginate secretion and biofilm formation at sub-MIC concentration without inhibiting P. aeruginosa proliferation or influencing the expression of AlgE, suggesting direct inhibition of AlgE and its potential as an effective in-vitro inhibitor of P. aeruginosa infection (Xu et al., 2019).
Eosinophilic Asthma Management
Lonicerin has shown promise in managing eosinophilic asthma, a predominant phenotype of asthma. In a house dust mite-induced eosinophilic asthma model in mice, Lonicerin significantly reduced airway hyperresponsiveness and inflammatory cells. It blunted inflammatory infiltration and mucus secretion in lung tissue, suggesting its therapeutic potential for eosinophilic asthma through inhibiting Src/EGFR pathway activation (Deng et al., 2022).
Potential Antioxidant Effects
Lonicera japonica, containing Lonicerin, possesses wide pharmacological actions, including anti-inflammatory, antibacterial, antiviral, antioxidative, and hepatoprotective activities. This makes it an important traditional Chinese medicine for the development of new drugs and therapeutics for various diseases (Shang et al., 2011).
Obesity and Metabolic Endotoxemia
Studies on Flos Lonicera formulations indicate a notable decrease in body and adipose tissue weights, ameliorating cholesterol and triglyceride levels. This suggests that Lonicerin-containing formulations may ameliorate obesity and related metabolic endotoxemia via regulating distribution of gut flora and gut permeability (Wang et al., 2014).
Cardiovascular System Benefits
Lonicerin from Lonicera caerulea L. has shown promising effects in the cardiovascular system of obese Zucker rats. It decreased plasma LDL level and total cholesterol, suggesting its antioxidant effects could benefit cardiovascular health (Dayar et al., 2021).
Ulcerative Colitis Treatment
Lonicerin exhibits therapeutic effects on intestinal inflammation by binding to enhancer of zeste homolog 2 (EZH2) histone methyltransferase. It enhances autophagy, leading to autolysosome-mediated NLRP3 degradation, thereby disrupting the NLRP3–ASC–pro-caspase-1 complex assembly and alleviating colitis (Lv et al., 2021).
Anti-Arthritic and Anti-fungal Activity
Lonicerin has been observed to reduce edema in mice with Candida albicans-induced arthritis and exhibits both anti-arthritic and antifungal activities. This could lead to potential combination therapies for fungal arthritis due to C. albicans infection (Lee & Han, 2011).
Acute Lung Injury Management
Lonicerin's role in reducing inflammation and apoptosis in LPS-induced acute lung injury suggests its potential as a treatment for ALI. It reduces pulmonary edema, inflammation, pro-inflammatory gene expression, and significantly reduces mortality, indicating its therapeutic potential in ALI management (Gu & Sun, 2020).
Safety And Hazards
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXMGVUDNKLV-KMFFXDMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180389 | |
Record name | Veronicastroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Scolymoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Scolymoside | |
CAS RN |
25694-72-8 | |
Record name | Lonicerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scolymoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veronicastroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERONICASTROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Scolymoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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